N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide
Description
N-{1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with substituted pyrazole and acetamide moieties. The 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine ring and the 4-methoxyphenyl acetamide substituent contribute to its structural uniqueness. The acetamide group may enhance solubility and influence receptor binding compared to derivatives with ester or cyano substituents .
Properties
Molecular Formula |
C24H20ClN7O2 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-10-21(29-22(33)11-16-6-8-19(34-2)9-7-16)32(30-15)24-20-13-28-31(23(20)26-14-27-24)18-5-3-4-17(25)12-18/h3-10,12-14H,11H2,1-2H3,(H,29,33) |
InChI Key |
NMGZOQUFXXULFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 3-chlorophenyl-substituted compounds under acidic or basic conditions.
Introduction of the 3-methyl-1H-pyrazol-5-yl group: This step often involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a methyl-substituted pyrazole derivative.
Attachment of the 4-methoxyphenylacetamide moiety: This final step can be accomplished through acylation reactions using 4-methoxyphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Substituent Effects on Bioactivity
- Chlorophenyl vs. Methoxyphenyl Groups: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to 4-chlorophenyl derivatives (e.g., ).
- Acetamide vs. Cyano/Ester Groups: Acetamide-containing derivatives (e.g., target compound and ) exhibit higher polarity and solubility compared to cyano (e.g., ) or ester derivatives (e.g., ), which may influence bioavailability .
Structural Analysis and Spectroscopy
- NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents in regions analogous to the target compound’s pyrazole and acetamide groups (e.g., positions 29–36 and 39–44) induce distinct chemical shifts, aiding in structural elucidation and activity prediction .
- Crystallographic Data : The dihedral angle of 30.7° between pyrazole and benzene rings in suggests moderate planarity, whereas the target compound’s fused pyrazolo-pyrimidine core likely enforces rigidity, optimizing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
